Kinase‑Binding Propensity Conferred by the Phenoxypropanamide Motif
The phenoxypropanamide substructure present in the target compound is a privileged motif in kinase inhibitor design. A closely related phenoxypropanamide derivative (CHEMBL566058) demonstrates measurable kinase engagement: IC50 = 340 nM against rat CK1δ and IC50 = 820 nM against human CK1δ [1]. While not identical to the target compound, this class‑level evidence indicates that the phenoxypropanamide group can mediate selective kinase binding, a property not shared by simple acetamide or sulfonamide analogs of the same pyrazole‑pyridine core.
| Evidence Dimension | Inhibition of Casein Kinase 1δ (CK1δ) |
|---|---|
| Target Compound Data | Not directly tested in the identified study; class representative used for inference. |
| Comparator Or Baseline | CHEMBL566058 (phenoxypropanamide‑bearing analog): rat CK1δ IC50 = 340 nM; human CK1δ IC50 = 820 nM [1]. |
| Quantified Difference | N/A (class‑level inference only; no head‑to‑head data for the target compound). |
| Conditions | Inhibition of GST‑fused rat CK1δ by Cherenkov counting in the presence of 20 μM ATP; inhibition of recombinant human CK1δ kinase domain by Cherenkov counting [1]. |
Why This Matters
For researchers procuring compounds for kinase‑targeted screening, the presence of a phenoxypropanamide group is associated with kinase inhibitory activity, whereas simpler acyl groups (e.g., acetamide) often lack this property, making the target compound a rational choice for kinase SAR campaigns.
- [1] BindingDB entry BDBM50300891: CHEMBL566058. IC50 values for rat and human CK1δ. View Source
